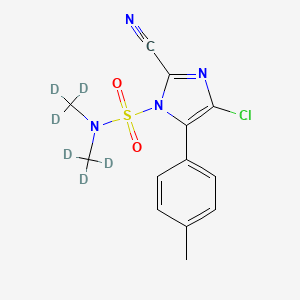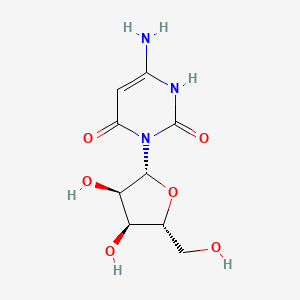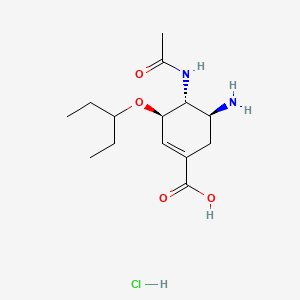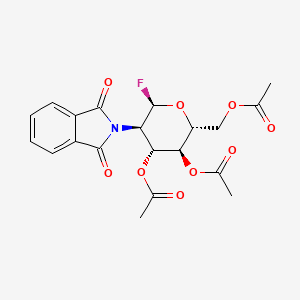
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4: is a deuterated analogue of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline. This compound is known for its neurotoxic properties, particularly affecting dopaminergic and serotonergic systems. It is used in various scientific research applications due to its unique properties and interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 typically involves the deuteration of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound, which is crucial for its application in research.
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Employed in studies of neurotoxicity and neurodegenerative diseases.
Medicine: Investigated for its potential role in the development of therapeutic agents.
Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 involves its interaction with dopaminergic and serotonergic systems. It acts as a neurotoxin by inhibiting mitochondrial complex I, leading to the disruption of cellular energy production and induction of oxidative stress. This results in neuronal damage and apoptosis, which are key features in the study of neurodegenerative diseases such as Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP): Another neurotoxin that inhibits mitochondrial complex I and is used in Parkinson’s disease research.
1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline: The non-deuterated analogue of the compound , with similar neurotoxic properties.
Uniqueness: rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 is unique due to its deuterated nature, which provides distinct advantages in research applications. Deuteration can enhance the stability of the compound and alter its metabolic pathways, making it a valuable tool in various scientific studies.
Eigenschaften
CAS-Nummer |
1794886-07-9 |
|---|---|
Molekularformel |
C12H11Cl3N2 |
Molekulargewicht |
293.608 |
IUPAC-Name |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Synonyme |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)

![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
